molecular formula C19H19N5O2S B5343661 N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide

N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide

カタログ番号 B5343661
分子量: 381.5 g/mol
InChIキー: BZHLTPYMAOHCPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as TH287 and belongs to the class of small molecule inhibitors that target the DNA damage response pathway.

作用機序

TH287 selectively inhibits the activity of Chk2 by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, ultimately leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to induce cell death in cancer cells by inhibiting the activity of Chk2. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. TH287 has also been shown to sensitize cancer cells to radiation therapy by inhibiting the DNA damage response pathway.

実験室実験の利点と制限

One of the main advantages of TH287 is its selectivity towards Chk2, which makes it a promising candidate for cancer treatment. However, TH287 has a short half-life and poor solubility, which limits its efficacy in vivo. Additionally, TH287 has shown some toxicity in preclinical studies, which needs to be addressed before it can be used in clinical settings.

将来の方向性

There are several future directions for the research and development of TH287. One direction is to improve the pharmacokinetic properties of TH287 to increase its efficacy in vivo. Another direction is to evaluate the combination of TH287 with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, further studies are needed to investigate the potential of TH287 in the treatment of specific types of cancer, such as breast cancer and lung cancer.

合成法

TH287 is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of TH287 starts with the reaction of 2-chlorothiophene-3-carboxylic acid with 4-aminophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 6-bromo-3-pyridazineamine in the presence of a palladium catalyst to obtain the key intermediate. This intermediate is then reacted with morpholine in the presence of a base to obtain TH287.

科学的研究の応用

TH287 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the DNA damage response kinase, Chk2, which is involved in the repair of damaged DNA. Inhibition of Chk2 activity leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. TH287 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

特性

IUPAC Name

N-[4-[(6-morpholin-4-ylpyridazin-3-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-19(16-2-1-13-27-16)21-15-5-3-14(4-6-15)20-17-7-8-18(23-22-17)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHLTPYMAOHCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。